2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
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Overview
Description
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method allows for the formation of a series of benzo[b][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells, leading to cytotoxic effects . The compound’s ability to disrupt protein-protein interactions and inhibit enzymatic activities contributes to its biological effects.
Comparison with Similar Compounds
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: This compound has a similar structure but with additional benzene rings, leading to different pharmacological properties.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: This compound has a different substitution pattern, which affects its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
VSIVQYRMKWOFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC2=CC=CC=C2O1)C |
Origin of Product |
United States |
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